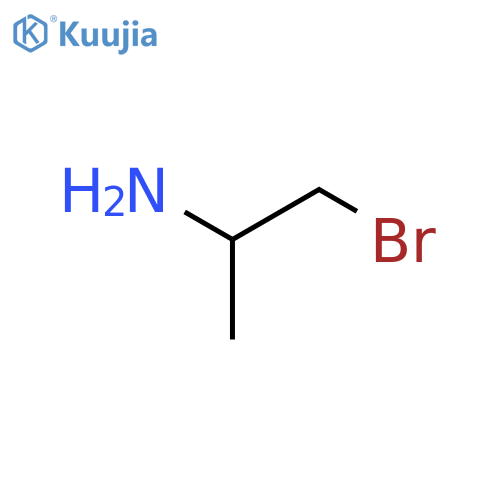Cas no 72696-68-5 (1-Bromopropan-2-amine)

1-Bromopropan-2-amine structure
商品名:1-Bromopropan-2-amine
1-Bromopropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 72696-68-5
- SCHEMBL6566430
- 1-bromopropan-2-amine
- EN300-2995118
- AKOS006339922
- 2-Propanamine, 1-bromo- (9CI)
- 1-Bromopropan-2-amine
-
- MDL: MFCD19203654
- インチ: 1S/C3H8BrN/c1-3(5)2-4/h3H,2,5H2,1H3
- InChIKey: IIAAPVKJGZWWGF-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)N
計算された属性
- せいみつぶんしりょう: 136.98401g/mol
- どういたいしつりょう: 136.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 22.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-Bromopropan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2995118-0.25g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 0.25g |
$485.0 | 2025-03-19 | |
| Enamine | EN300-2995118-10g |
1-bromopropan-2-amine |
72696-68-5 | 10g |
$2269.0 | 2023-09-06 | ||
| Enamine | EN300-2995118-0.5g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 0.5g |
$507.0 | 2025-03-19 | |
| Enamine | EN300-2995118-2.5g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
| Enamine | EN300-2995118-1.0g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-2995118-10.0g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
| Enamine | EN300-2995118-1g |
1-bromopropan-2-amine |
72696-68-5 | 1g |
$528.0 | 2023-09-06 | ||
| Enamine | EN300-2995118-0.05g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 0.05g |
$443.0 | 2025-03-19 | |
| Enamine | EN300-2995118-5.0g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 | |
| Enamine | EN300-2995118-0.1g |
1-bromopropan-2-amine |
72696-68-5 | 95.0% | 0.1g |
$464.0 | 2025-03-19 |
1-Bromopropan-2-amine 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
72696-68-5 (1-Bromopropan-2-amine) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬